9-Hydroxy Benzopyrene-d11
Description
BenchChem offers high-quality 9-Hydroxy Benzopyrene-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Hydroxy Benzopyrene-d11 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H12O |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
OBBBXCAFTKLFGZ-LFFOKYCESA-N |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C5C(=C(C(=C(C5=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 9-Hydroxybenzo[a]pyrene-d11 Certificate of Analysis
This guide serves as an advanced technical resource for interpreting the Certificate of Analysis (CoA) for 9-Hydroxybenzo[a]pyrene-d11 (9-OH-BaP-d11).[1] It is designed for analytical chemists and toxicologists utilizing this stable isotope-labeled internal standard for the quantification of Polycyclic Aromatic Hydrocarbon (PAH) metabolites in biological matrices.
Validating Isotopic Purity, Chemical Integrity, and Analytical Application
Executive Summary: The Role of the d11 Standard
9-Hydroxybenzo[a]pyrene-d11 is the fully deuterated analog of 9-hydroxybenzo[a]pyrene, a critical metabolite of the carcinogen Benzo[a]pyrene (BaP).[1] In quantitative mass spectrometry (LC-MS/MS or GC-MS), it serves as the definitive Internal Standard (IS) .[1]
Its primary function is to normalize variations in extraction efficiency, matrix effects, and ionization suppression. The "d11" designation indicates that all 11 non-labile hydrogen atoms on the carbon skeleton have been replaced with deuterium (
Anatomy of the Certificate of Analysis (CoA)
The CoA is not merely a receipt; it is a legally binding declaration of the material's identity and suitability for use. Below is a breakdown of the critical parameters found in a high-grade CoA (e.g., from suppliers like Toronto Research Chemicals or CIL) and how to interpret them.
Key Specification Summary
| Parameter | Typical Specification | Critical Interpretation |
| Chemical Name | 9-Hydroxybenzo[a]pyrene-d11 | Confirm position of hydroxyl group (9-OH vs 3-OH).[1] |
| CAS Number | 1246818-35-8 (generic d-labeled) | Verify against specific isomer; generic CAS often used for labeled series.[1] |
| Chemical Formula | Mass: ~279.38 g/mol (vs 268.31 for native).[2] | |
| Chemical Purity | Purity of the organic structure, ignoring isotopes. <95% introduces non-isobaric noise. | |
| Isotopic Enrichment | Crucial: The % of molecules that are actually d11. Low enrichment leads to "M-1" signal contribution.[1] | |
| Appearance | Yellow to Brown Solid | PAHs are light-sensitive; degradation often turns them dark brown/black.[1] |
| Solubility | DMSO, Methanol, Dichloromethane | Poor solubility in water; requires organic solvent for stock prep.[1] |
Deep Dive: Isotopic Purity vs. Chemical Purity
Researchers often conflate these two metrics.
-
Chemical Purity (CP): Measured by HPLC-UV or GC-FID. It tells you how much of the sample is "Benzo[a]pyrene-ol" versus other organic impurities (e.g., unreacted precursors).
-
Isotopic Purity (IP): Measured by MS or NMR. It tells you the distribution of isotopologues (
).-
Risk: If a standard is 99% Chemically Pure but only 90% Isotopically Pure, it contains 10% of lower-mass isotopologues (
).[1] If these overlap with the native analyte's mass window, they cause false positives .
-
Technical Validation: Self-Validating Protocols
To ensure the CoA claims match reality, the following "User Acceptance Testing" (UAT) protocols should be performed upon receipt of the material.
Protocol A: Isotopic Contribution Test (Blank Check)
Objective: Confirm the d11 standard does not contribute signal to the native (d0) quantitation channel.
-
Preparation: Prepare a neat solution of 9-OH-BaP-d11 at the highest expected concentration used in the assay (e.g., 100 ng/mL in MeOH).
-
Injection: Inject into LC-MS/MS monitoring both the IS transition (
) and the Native transition ( ). -
Acceptance Criteria: The signal in the Native channel must be
of the signal in the IS channel.-
Failure Mode: High signal in the native channel indicates poor isotopic enrichment (presence of d0/d1 species) or fragmentation crosstalk.
-
Protocol B: Stability & Solubility Check
Objective: Prevent precipitation-induced errors.
-
Solvent Choice: Dissolve stock in DMSO or Toluene for long-term storage (-20°C).[1] Avoid pure methanol for long-term stock as PAHs can adsorb to glass surfaces over time in polar solvents.[1]
-
Working Solution: Dilute into Acetonitrile/Water (50:50) only immediately before use.
Metabolic Context & Signaling Pathway
Understanding the origin of 9-OH-BaP is vital for interpreting patient/subject data.[1] It is a product of the Cytochrome P450 pathway.
Figure 1: Metabolic pathway of Benzo[a]pyrene leading to the formation of 9-Hydroxybenzo[a]pyrene.[1] Note that in urine, the compound exists primarily as a glucuronide conjugate and requires hydrolysis before analysis.
Analytical Workflow: From Sample to Quantitation
The following workflow integrates the d11 standard into a validated LC-MS/MS method for urinary analysis.
Figure 2: Analytical workflow for the quantification of 9-OH-BaP using the d11 internal standard. The IS is added before hydrolysis to correct for enzyme efficiency and SPE recovery losses.
Mass Spectrometry Parameters (Typical)
To utilize the CoA data effectively, ensure your instrument parameters align with the standard's structure.
-
Ionization: ESI Negative or APPI (Atmospheric Pressure Photoionization) is often preferred for phenols to enhance sensitivity.
-
MRM Transitions:
-
Note on d11 Fragmentation: The loss of 28 Da (CO) retains the deuterium atoms on the ring structure, maintaining the mass shift.
Storage and Handling (CoA Compliance)
The CoA usually specifies storage at -20°C. However, practical experience dictates stricter controls to maintain the validity of the certificate:
-
Light Protection: Wrap vials in aluminum foil. 9-OH-BaP is photo-labile and will degrade into quinones under ambient light.[1]
-
Inert Atmosphere: Store neat solids under Argon or Nitrogen to prevent oxidative degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28598, 9-Hydroxybenzo[a]pyrene.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. Retrieved from [Link]
-
Barbeau, D., et al. (2014). Relevance of urinary 3-hydroxybenzo(a)pyrene and 1-hydroxypyrene to assess exposure to carcinogenic polycyclic aromatic hydrocarbon mixtures.[1][3] Annals of Occupational Hygiene. Retrieved from [Link]
Sources
Methodological & Application
analytical method for benzo[a]pyrene metabolites in microalgae
An Application Note and Protocol for the Analytical Determination of Benzo[a]pyrene Metabolites in Microalgae
Introduction
Benzo[a]pyrene (BaP) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) and a well-known procarcinogen. Its prevalence in the environment is a significant concern for ecosystem and human health. Microalgae have demonstrated the ability to metabolize BaP, a process of interest for bioremediation and for understanding the fate of such pollutants in aquatic environments. The metabolic pathways in microalgae often involve the formation of various hydroxylated metabolites and dihydrodiols. Accurate and sensitive analytical methods are crucial for studying the kinetics of BaP metabolism in microalgae and for assessing the ecotoxicological risks of the resulting metabolites.
This document provides a comprehensive guide for the extraction, separation, and quantification of BaP metabolites from microalgae cultures. The described methodology is designed for researchers in environmental science, toxicology, and related fields, offering a robust and validated approach.
Metabolic Pathways of Benzo[a]pyrene in Microalgae
In many green algae species, such as Selenastrum capricornutum, the metabolism of BaP can proceed through a dioxygenase pathway, leading to the formation of dihydrodiols. The primary metabolites are often less toxic than the parent compound, but some intermediates can be reactive. The main classes of metabolites produced by microalgae include dihydrodiols, and in some conditions, quinones. Understanding these pathways is essential for a complete assessment of BaP's environmental fate.
Caption: A simplified diagram of the metabolic conversion of Benzo[a]pyrene in microalgae.
Analytical Workflow Overview
The analytical procedure involves several key stages, from sample collection to instrumental analysis. A critical aspect of this workflow is the separation of the microalgal biomass from the liquid culture medium, as BaP and its metabolites can be present in both fractions.
Caption: A flowchart of the major steps in the analytical method.
Materials and Reagents
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Solid-phase extraction (SPE) manifold
-
Nitrogen evaporator
-
Glassware (volumetric flasks, pipettes, vials, etc.)
-
Syringe filters (0.22 µm)
Chemicals and Standards
-
Benzo[a]pyrene (BaP) standard
-
BaP metabolite standards (e.g., 4,5-dihydrodiol-BaP, 7,8-dihydrodiol-BaP, 9,10-dihydrodiol-BaP, 3-hydroxy-BaP, 9-hydroxy-BaP)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Solvents for extraction (e.g., ethyl acetate, n-hexane)
-
Anhydrous sodium sulfate
-
C18 SPE cartridges
-
Milli-Q or equivalent purified water
Detailed Protocols
Part 1: Sample Preparation and Separation
-
Transfer a known volume of the microalgae culture to a centrifuge tube.
-
Centrifuge the culture at 4000 rpm for 15 minutes to pellet the microalgal cells.
-
Carefully decant the supernatant (liquid culture medium) into a separate container.
-
The remaining pellet is the microalgae biomass.
Part 2: Extraction of BaP Metabolites
Protocol 2A: Extraction from Microalgae Biomass using Matrix Solid-Phase Dispersion (MSPD)
MSPD is a sample preparation technique that combines extraction and cleanup in a single step, making it ideal for solid and semi-solid samples.
-
Weigh the microalgae biomass pellet.
-
In a mortar, gently blend the biomass with a dispersing agent (e.g., C18-bonded silica) at a 1:4 ratio (biomass:dispersing agent).
-
Transfer the homogenized mixture to an empty SPE cartridge.
-
Elute the analytes with an appropriate solvent (e.g., ethyl acetate).
-
Collect the eluate and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for HPLC analysis.
Protocol 2B: Extraction from Culture Medium using Solid-Phase Extraction (SPE)
SPE is used to isolate and concentrate the analytes from the liquid culture medium.
-
Condition a C18 SPE cartridge by passing methanol followed by purified water through it.
-
Load the supernatant (culture medium) onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the BaP and its metabolites with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentrate the eluate using a nitrogen evaporator.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
Part 3: Instrumental Analysis using HPLC with Fluorescence Detection (HPLC-FD)
HPLC-FD is a highly sensitive and selective technique for the analysis of PAHs and their fluorescent metabolites.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile or Methanol |
| Gradient | A time-programmed gradient is used to separate the metabolites from the parent BaP. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detector | Wavelengths should be optimized for each metabolite, but a common setting is Ex: 263 nm, Em: 430 nm. |
Table 1: Recommended HPLC-FD parameters for the analysis of BaP metabolites.
Part 4: Confirmatory Analysis using LC-MS/MS
For unambiguous identification and quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| BaP-9,10-diol | 269 | 239 |
| BaP-7,8-diol | 269 | 239 |
| 3-OH-BaP | 269 | 239 |
| BaP-1,6-dione | 283 | 226 |
| BaP-3,6-dione | 283 | 226 |
Table 2: Example SRM transitions for selected BaP metabolites in LC-MS/MS analysis.
Method Validation and Quality Control
A full method validation should be performed to ensure the reliability of the results.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) < 15% |
| Accuracy (Recovery) | The percentage of the true amount of analyte that is detected by the method. | 70-120% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | Signal-to-noise ratio of 10:1 |
Table 3: Key method validation parameters and their typical acceptance criteria.
Data Analysis and Interpretation
-
Prepare a series of calibration standards of known concentrations for each target metabolite.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the peak areas of the metabolites.
-
Calculate the concentration of each metabolite in the samples using the linear regression equation from the calibration curve.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor peak shape | Column degradation, improper mobile phase pH | Replace column, check mobile phase composition |
| Low recovery | Inefficient extraction, analyte degradation | Optimize extraction solvent and time, protect samples from light |
| Baseline noise | Contaminated mobile phase, detector issue | Filter mobile phase, clean detector cell |
| Ghost peaks | Carryover from previous injection | Run a blank injection, clean injection port |
Table 4: Common troubleshooting tips for HPLC analysis.
References
-
Hein, D. W. (1988). Biotransformation of benzo[a]pyrene and other polycyclic aromatic hydrocarbons and heterocyclic analogs by several green algae and other algal species under gold and white light. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 197(1), 1-14. [Link]
- Olmos-Espejel, J. J., L. Santos-Montes, and R. O. Cañizares-Villanueva. (2012). Extraction and analysis of polycyclic aromatic hydrocarbons and benzo[a]pyrene metabolites in microalgae cultures by off-line/on-line methodology
Troubleshooting & Optimization
Technical Support Center: Advanced Calibration Diagnostics
Topic: Non-Linear Calibration Curves with Deuterated Standards
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports quadratic fits, non-zero intercepts, or signal variability when using Deuterated Internal Standards (SIL-IS).
Introduction: The "Gold Standard" Fallacy
Welcome to the Advanced Diagnostics Center. You are likely here because your "perfect" Stable Isotope Labeled Internal Standard (SIL-IS) is failing to correct your data.
While deuterated standards (
Diagnostic Workflow
Before proceeding to specific modules, visualize your troubleshooting path using the logic tree below.
Figure 1: Diagnostic Logic Tree for isolating the root cause of non-linearity in SIL-IS methods.
Module 1: The "Bending" Curve (The Deuterium Isotope Effect)
Symptom: The calibration curve fits a quadratic (polynomial) regression better than a linear one. The Internal Standard (IS) peak elutes slightly before the analyte peak.
Technical Explanation: In Reverse Phase Liquid Chromatography (RPLC), C-D bonds are less lipophilic than C-H bonds. This causes deuterated standards to elute earlier than the protiated analyte.
-
The Failure Point: If the IS elutes 0.1–0.2 minutes earlier, it may exit the column during a "clean" window, while the analyte elutes slightly later in a zone of matrix suppression (e.g., phospholipids). The IS fails to experience the same ionization suppression as the analyte, destroying the constant ratio required for linearity [1].
Troubleshooting Protocol:
-
Calculate Resolution (
): Zoom in on your chromatogram. If the min, you are at risk. -
The "Post-Column Infusion" Test:
-
Infuse the analyte post-column while injecting a blank matrix sample.
-
Observe the baseline. If a suppression dip occurs exactly where your analyte elutes but after the IS has passed, this is your root cause.
-
-
Remediation:
-
Immediate: Adjust the gradient to flatten the elution window (force co-elution).
-
Long-term: Switch to
C or N labeled standards. These isotopes do not affect lipophilicity, ensuring perfect co-elution [2].
-
Module 2: The "Ghost" Intercept (Cross-Talk & Interference)
Symptom: Significant positive intercept (y-intercept > 0) or non-linearity at the Lower Limit of Quantification (LLOQ).
Technical Explanation: "Cross-talk" occurs when the mass spectrometer cannot distinguish between the analyte and the IS due to isotopic overlap or impurities.[2]
| Type of Cross-Talk | Mechanism | Impact on Data |
| IS | The IS contains a small % of unlabeled (protiated) material. | High background in blanks; elevated LLOQ. |
| Analyte | The analyte's natural isotopic distribution (e.g., | Non-linearity at ULOQ (IS signal artificially increases as analyte concentration rises). |
Diagnostic Experiments:
Q: How do I confirm which direction the interference is coming from?
Experiment A: Check IS Purity (IS
-
Inject a "Zero Sample" (Matrix + IS, no Analyte).
-
Monitor the Analyte transition channel.
-
Pass Criteria: The response in the analyte channel must be
of the LLOQ response. -
Fix: Purchase higher purity IS or reduce IS concentration.
Experiment B: Check Isotopic Contribution (Analyte
-
Inject the ULOQ standard (Analyte only, NO IS).
-
Monitor the Internal Standard transition channel.
-
Pass Criteria: The response in the IS channel must be
of the average IS response. -
Fix: Your IS mass is too close to the analyte. Choose an IS with a mass shift of at least +3 Da (preferably +5 Da) to escape the natural isotopic envelope of the analyte [3].
Module 3: The "Disappearing" Signal (H/D Exchange)
Symptom: IS response is variable (high %CV) and progressively decreases over time in the autosampler, leading to calibration drift.
Technical Explanation: Not all deuterium labels are stable. Deuterium atoms attached to heteroatoms (O, N, S) are "exchangeable" (acidic protons). In protic solvents (water, methanol, mobile phases), these D atoms rapidly swap with H atoms from the solvent.
-
Reaction:
-
Result: The mass of your IS shifts back to the mass of the analyte, causing signal loss in the IS channel and contamination in the analyte channel [4].
Visualizing the Mechanism:
Figure 2: Mechanism of Deuterium loss in protic solvents.
Corrective Action:
-
Verify Structure: Check the Certificate of Analysis. Ensure deuterium labeling is on the Carbon backbone (C-D), not on amine, hydroxyl, or thiol groups.
-
Solvent Swap: If you must use an exchangeable IS (rare), use aprotic solvents (Acetonitrile/DMSO) for stock preparation and minimize time in aqueous mobile phase (impossible for LC, so this is usually a fatal flaw).
Module 4: Saturation & Concentration Mismatch
Symptom: The curve flattens (plateaus) at the ULOQ.
Technical Explanation: Even with a deuterated IS, non-linearity occurs if the detector or ionization source saturates.
-
The Ratio Trap: If the Analyte and IS co-elute perfectly, they compete for the same charge (ESI). If the IS concentration is too low relative to the ULOQ, the Analyte may suppress the IS signal as Analyte concentration increases, distorting the Area Ratio [5].
The "Rule of Thumb" Protocol:
-
IS Concentration: Set your IS concentration to yield a response roughly equivalent to the geometric mean of your calibration range (or 30-50% of ULOQ).
-
Linearity Test: If the curve bends, dilute the IS and Analyte 10x and re-inject. If linearity is restored, you were saturating the detector.
References
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A.
-
Gu, H., et al. (2014). Good practices in using stable isotope-labeled internal standards in quantitative LC-MS/MS bioanalysis. Bioanalysis.
-
Matuszewski, B.K. (2006). Standard line slopes as a measure of matrix effects in LC/MS bioanalysis. Journal of Chromatography B.
-
Jemal, M., et al. (1999). The need for adequate chromatographic separation of the analyte and its stable isotope-labeled internal standard in LC/MS/MS. Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
Sources
Technical Support Center: Improving Analytical Accuracy with 9-hydroxy-benzopyrene-d11
Welcome to the technical support center for the advanced use of 9-hydroxy-benzopyrene-d11. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the quantitative analysis of benzo[a]pyrene and its metabolites. As your partner in the lab, my goal is to help you move beyond simple protocols and understand the causality behind experimental choices to ensure your data is accurate, reproducible, and trustworthy.
Frequently Asked Questions (FAQs)
Q1: What is 9-hydroxy-benzopyrene-d11 and what is its primary application?
9-hydroxy-benzopyrene-d11 is a stable isotope-labeled (SIL) form of 9-hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene (BaP).[1] BaP is a potent carcinogenic polycyclic aromatic hydrocarbon (PAH) often found in tobacco smoke, grilled foods, and environmental pollution.[1][2] The primary application of 9-hydroxy-benzopyrene-d11 is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), to accurately measure the concentration of its unlabeled counterpart (analyte) in complex biological and environmental samples.[3][4]
Q2: Why is a stable isotope-labeled internal standard like 9-hydroxy-benzopyrene-d11 considered the "gold standard" for quantification?
Using a SIL internal standard is considered the most robust method for quantification in mass spectrometry for several key reasons:[5][6]
-
Co-elution and Identical Behavior: The SIL standard is chemically and physically almost identical to the native analyte. This ensures it behaves the same way during sample extraction, cleanup, chromatography, and ionization.[5][7]
-
Correction for Matrix Effects: Complex samples contain various components that can either suppress or enhance the analyte's signal during ionization in the mass spectrometer, a phenomenon known as the matrix effect.[8][9] Because the SIL standard co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte, allowing for accurate correction.[10][11]
-
Compensation for Sample Loss: Any loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard.[5][12] By measuring the ratio of the analyte to the IS, the original concentration can be calculated accurately, regardless of recovery variations.[6][7]
Q3: What are the most common analytical challenges associated with using 9-hydroxy-benzopyrene-d11?
While highly effective, several issues can compromise accuracy if not properly managed:
-
Differential Matrix Effects: Severe and variable matrix components between samples can sometimes affect the analyte and IS differently, even with co-elution.[11][13]
-
Isotopic Purity: The presence of unlabeled 9-hydroxy-benzopyrene in the deuterated standard can artificially inflate the measured analyte concentration.[13][14] Isotopic enrichment should be ≥98%.[15][16]
-
Isotopic Exchange: Although the deuterium atoms on the aromatic ring of 9-hydroxy-benzopyrene-d11 are generally stable, extreme pH or temperature conditions during sample preparation could potentially lead to the exchange of deuterium for hydrogen, compromising the standard's integrity.[17][18][19]
-
Chromatographic Issues: As a semi-volatile PAH, 9-hydroxy-benzopyrene can exhibit poor peak shape (tailing) due to interactions with active sites in the GC or LC system, affecting integration and precision.[20][21]
Troubleshooting Guides: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a clear path to resolution.
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Question: "My chromatogram shows significant peak tailing for both the analyte and the 9-hydroxy-benzopyrene-d11 internal standard, and retention times are drifting. What is the cause and how do I fix it?"
Expert Analysis: This issue is common when analyzing PAHs, which are known to be "sticky" and can interact with active sites within the analytical system.[21] Peak tailing and retention time shifts are typically symptoms of system contamination or suboptimal chromatographic conditions.
Causality & Troubleshooting Steps:
-
Check the GC Inlet Liner (for GC-MS users): The inlet is a high-temperature zone where non-volatile matrix components accumulate. This "crud" creates active sites that interact with PAHs, causing peak tailing.[20]
-
Solution: Routinely replace the inlet liner. For complex matrices, consider using a liner with glass wool to trap non-volatiles.
-
-
Column Contamination: High-boiling matrix components can contaminate the front end of the analytical column.
-
System Cold Spots: PAHs can desublimate (deposit) in any part of the system that is not adequately heated, such as the transfer line to the mass spectrometer.[21]
-
Solution: Ensure all heated zones, from the injector to the MS source, are maintained at appropriate temperatures (e.g., 280-310°C for GC transfer lines) to prevent cold spots.[22]
-
-
Mobile Phase/Gradient Issues (for LC-MS users): Inadequate mobile phase strength may not elute all matrix components, leading to column fouling over time.
-
Solution: Incorporate a high-organic wash step at the end of each chromatographic run to flush strongly retained matrix components from the column.
-
Issue 2: Inaccurate Quantification & Poor Linearity
Question: "My quality control samples are consistently failing high, and my calibration curve is non-linear. I've spiked the correct amount of 9-hydroxy-benzopyrene-d11. What's wrong?"
Expert Analysis: This is a classic symptom of either a compromised internal standard or uncompensated matrix effects. The key is to systematically isolate the variable causing the inaccuracy. The following workflow can diagnose the root cause.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for diagnosing the root cause of inaccurate quantification.
Causality & Troubleshooting Steps:
-
Verify Internal Standard Purity: The most common cause of a positive bias is the presence of the unlabeled analyte in the IS stock solution.[13][14]
-
Solution: Perform an IS purity check as detailed in Protocol 1 . If the signal from the unlabeled analyte is more than a small fraction of your Limit of Quantification (LOQ), the IS lot is compromised.
-
-
Assess Differential Matrix Effects: While a SIL IS corrects for most matrix effects, it is not infallible. In samples with very high and variable matrix load, the analyte and IS may experience different degrees of ion suppression.[8][11]
-
Solution: Evaluate the matrix effect using the protocol described in Protocol 2 . If the IS-normalized matrix factor is significantly different from 1.0, it indicates the IS is not fully compensating. Improve the sample cleanup procedure (e.g., using Solid Phase Extraction (SPE) or QuEChERS) or switch to a matrix-matched calibration curve.[23][24]
-
-
Review Standard Preparation: Simple human error in pipetting or dilution calculations can lead to significant inaccuracies.
-
Solution: Prepare fresh calibration standards and QC samples from stock solutions, paying close attention to calculations and technique. Use calibrated pipettes.
-
Issue 3: Suspected Isotopic Instability
Question: "I'm analyzing samples in a long sequence and notice the internal standard response is decreasing over time. Could the deuterium labels be exchanging with hydrogen?"
Expert Analysis: A decreasing IS response over a run sequence is a red flag for instability. Isotopic exchange, where deuterium atoms are replaced by protons from the solvent, is a known phenomenon, especially under certain conditions.[18] While the d11 label on the aromatic backbone of 9-hydroxy-benzopyrene is far more stable than a label on a heteroatom (like the -OH group itself), it's crucial to verify its stability in your specific sample matrix and solvent conditions.[19]
Causality & Troubleshooting Steps:
-
Influence of pH and Temperature: The rate of hydrogen-deuterium exchange is highly dependent on pH and temperature. The exchange rate is often minimized at a slightly acidic pH (around 2.5-3.0) and increases in basic or strongly acidic conditions.[18] Higher temperatures also accelerate the process.
-
Solvent Composition: Protic solvents like water and methanol can facilitate isotopic exchange more readily than aprotic solvents (e.g., acetonitrile, hexane).[18]
Solution:
-
Perform a Stability Study: Use Protocol 3 to incubate the 9-hydroxy-benzopyrene-d11 in your sample matrix and final reconstitution solvent over time (e.g., 0, 4, 8, 24 hours). Analyze the samples and monitor for any decrease in the deuterated IS signal and, critically, any increase in the signal for the unlabeled analyte.[14][18]
-
Mitigation Strategies: If instability is confirmed:
Data Presentation & Key Parameters
For successful analysis, starting with optimized mass spectrometer settings is crucial. The table below provides typical parameters for LC-MS/MS analysis.
| Parameter | Analyte: 9-hydroxy-benzopyrene | IS: 9-hydroxy-benzopyrene-d11 | Rationale |
| Precursor Ion (Q1) | m/z 269.1 | m/z 280.1 | Corresponds to the [M+H]⁺ of each compound. |
| Product Ion (Q3) | m/z 241.1 (Quantifier) | m/z 252.1 (Quantifier) | Represents a stable, characteristic fragment ion for quantification. |
| Product Ion (Q3) | m/z 213.1 (Qualifier) | m/z 224.1 (Qualifier) | A second fragment used to confirm identity and specificity. |
| Collision Energy (CE) | Instrument Dependent | Instrument Dependent | Must be optimized empirically for maximum signal intensity. |
| Dwell Time | 50-100 ms | 50-100 ms | Balances sensitivity with the need for sufficient data points across the peak. |
Experimental Protocols
Protocol 1: Assessing the Purity of a Deuterated Internal Standard
Objective: To determine if the 9-hydroxy-benzopyrene-d11 standard contains a significant amount of its unlabeled analog.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample known to be free of the analyte (e.g., charcoal-stripped plasma or a solvent blank).
-
Spike with Internal Standard: Add the 9-hydroxy-benzopyrene-d11 to the blank matrix at the highest concentration used in your calibration curve.
-
Analyze the Sample: Run the sample on the LC-MS/MS. Monitor the mass transition for the deuterated IS and the primary mass transition for the unlabeled 9-hydroxy-benzopyrene.
-
Evaluate the Results: In the chromatogram for the unlabeled analyte, measure the peak area at the retention time of 9-hydroxy-benzopyrene. This response should be less than 5% of the response of your lowest calibrator (LLOQ). If it is higher, the IS purity is insufficient for your assay's sensitivity needs.[13]
Protocol 2: Evaluating and Quantifying Matrix Effects
Objective: To determine if the 9-hydroxy-benzopyrene-d11 accurately compensates for matrix-induced signal suppression or enhancement.[8]
Workflow for Matrix Effect Evaluation
Caption: Experimental workflow for the comprehensive evaluation of recovery and matrix effects.
Methodology:
-
Prepare Three Sets of Samples (n=5 for each set):
-
Set A (Neat Solution): Spike the analyte and 9-hydroxy-benzopyrene-d11 into your final reconstitution solvent. This represents 100% response without matrix effects.
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank matrix. Spike the analyte and IS into the final extracts. This measures the impact of the matrix on ionization.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into five different lots of blank matrix before performing the extraction procedure.
-
-
Analyze and Calculate: Analyze all samples and calculate the following:
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
IS-Normalized Matrix Factor (MF): (ME % of Analyte / ME % of IS)
-
-
Interpret the Results: An IS-normalized MF value between 0.85 and 1.15 generally indicates that the internal standard is adequately compensating for the matrix effect. Values outside this range suggest a differential matrix effect that needs to be addressed.[13]
Protocol 3: Testing for Isotopic Stability
Objective: To determine if 9-hydroxy-benzopyrene-d11 undergoes isotopic exchange under your experimental conditions.
Methodology:
-
Prepare Test Solutions:
-
Set A (Matrix Stability): Spike the deuterated IS into a pooled blank matrix.
-
Set B (Solvent Stability): Spike the deuterated IS into the final sample reconstitution solvent.
-
-
Incubate Samples: Aliquot each set into multiple vials for different time points (e.g., T=0, T=4h, T=8h, T=24h). Store these aliquots under conditions that mimic your experimental setup (e.g., room temperature or 4°C in the autosampler).
-
Analyze and Evaluate: At each time point, analyze an aliquot from each set.
-
Monitor the peak area of the deuterated IS (e.g., m/z 280.1 -> 252.1).
-
Simultaneously, monitor the peak area for the unlabeled analyte (e.g., m/z 269.1 -> 241.1).
-
-
Interpret the Results: A stable internal standard will show a consistent peak area over time. A significant decrease in the IS signal accompanied by an increase in the unlabeled analyte signal indicates that isotopic exchange is occurring.[18]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28598, 9-Hydroxybenzo[a]pyrene. Available at: [Link]
-
Pharmaffiliates (n.d.). 9-Hydroxy Benzopyrene-d11. Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Available at: [Link]
-
Eslamizad, S., et al. (2015). Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS. Iranian Journal of Pharmaceutical Research, 14(4), 1193–1201. Available at: [Link]
-
Agilent Technologies (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Available at: [Link]
-
ResearchGate (2015). PAHs analysis by GC-MS/MS with terrible peak broadening?. Available at: [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Available at: [Link]
-
Gu, H., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 441, 103-108. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. d-nb.info [d-nb.info]
- 5. iroatech.com [iroatech.com]
- 6. researchgate.net [researchgate.net]
- 7. welchlab.com [welchlab.com]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. myadlm.org [myadlm.org]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical Methodologies for Benzo[a]pyrene in Foods: A Review of Advances in Sample Preparation and Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Critical Impact of Internal Standard Purity on Assay Accuracy
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I've seen countless analytical assays succeed or fail based on one often-overlooked variable: the purity of the internal standard (IS). An internal standard is the bedrock of quantitative analysis, designed to correct for variability during sample preparation and analysis.[1][2] However, when the standard itself is flawed, it introduces error rather than correcting for it, compromising the integrity of your entire dataset.
This guide is structured to help you understand, diagnose, and troubleshoot issues related to internal standard purity. We will move from fundamental questions to specific, actionable troubleshooting protocols.
Frequently Asked Questions: The Fundamentals of Internal Standard Purity
This section addresses the core principles that every scientist using internal standards should understand.
Q1: What is an internal standard and why is its role so critical?
An internal standard (IS) is a compound of known concentration added to every sample, including calibrators, quality controls (QCs), and unknowns.[3] Its purpose is to mimic the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection.[4][5]
The fundamental principle is that any physical or chemical variations affecting the analyte will affect the IS in the same way.[3] By using the ratio of the analyte response to the IS response for quantification, we can correct for:
-
Variability in Sample Preparation: Losses during extraction, evaporation, or reconstitution.[4]
-
Injection Volume imprecision: Minor differences in the volume injected into the chromatograph.
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting components from the biological matrix (e.g., plasma, urine).[4]
Ultimately, a good IS improves the accuracy, precision, and reliability of the method.[1][4]
Q2: Why is the purity of the internal standard a major concern?
The entire premise of internal standardization relies on adding a known and constant amount of the IS. If the IS is impure, you are unknowingly introducing other chemical entities into your samples. The consequences depend on the nature of the impurity:
-
The Impurity is the Analyte Itself: This is a common and critical issue, especially with stable isotope-labeled (SIL) internal standards.[6] It is nearly impossible to synthesize a SIL-IS without some amount of the unlabeled analyte being present.[6] This impurity directly contributes to the analyte's signal, leading to a positive bias and artificially inflated results.
-
The Impurity is a Metabolite or Related Compound: An impurity could be a metabolite of your analyte that is also being measured. For example, in an assay for oxycodone, an oxycodone-D3 internal standard was found to be contaminated with oxymorphone, a key metabolite.[7] This led to inaccurate quantification of the metabolite.[7]
-
The Impurity Co-elutes with the Analyte: If an unknown impurity has a similar retention time and mass transition as the analyte, it will interfere with the analyte's peak, causing inaccurate integration and quantification.
An impure IS undermines the very problem it is meant to solve, leading to unreliable and erroneous data.[7]
Q3: Does my internal standard need to be 100% pure?
Not necessarily, but it's critical to know that any impurities present will not interfere with the analysis.[6] For example, an IS with 80% purity could be acceptable if the 20% impurity is chromatographically separated from the analyte and does not interfere with its detection.[6]
However, when using SIL-IS, the most important consideration is the amount of unlabeled analyte present as an impurity. A widely accepted rule of thumb in regulated bioanalysis is that the response from the unlabeled analyte in the IS solution must be less than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ).[6]
Q4: What are the common types of impurities in internal standards?
Impurities can originate from the manufacturing process, degradation during storage, or the starting materials used for synthesis.[8][9] They generally fall into three categories:
-
Organic Impurities: These include by-products from the synthesis, unreacted intermediates, or related compounds.[8] For SIL-IS, this includes unlabeled analyte and isotopologues with different numbers of stable labels (e.g., D5 and D6 species in a D4-labeled IS).[7]
-
Inorganic Impurities: These can be residual catalysts, reagents, or inorganic salts from the manufacturing process.[8]
-
Residual Solvents: Traces of solvents used during synthesis or purification that were not completely removed.[8]
Troubleshooting Guide: Is Your Internal Standard Compromising Your Assay?
Use this section when you encounter specific problems in your experiments.
Problem: My calibration curve is non-linear, especially at the low end.
-
Plausible Cause: A common culprit is the presence of the unlabeled analyte in your SIL-IS. This impurity adds a relatively constant amount of analyte signal to every calibrator point. At high concentrations, this contribution is negligible. However, at the LLOQ, this added signal can be significant, causing the point to deviate upwards and leading to a non-linear or even quadratic curve that fails to pass through the origin. This can also occur if the IS signal contributes to the analyte signal (cross-talk).[4][10]
Problem: I'm seeing a significant analyte signal in my blank (zero) samples.
-
Plausible Cause: You are processing your blank matrix samples with the internal standard solution. If your IS is contaminated with the analyte, it will introduce the analyte into your blank samples. According to ICH M10 guidelines, the response of interfering peaks in a blank sample should be ≤ 20% of the LLOQ.[4] Contamination from your IS can easily cause you to fail this criterion.
Problem: My assay shows poor accuracy and a consistent positive bias in my QC samples.
-
Plausible Cause: As with the issues above, analyte contamination in the IS will artificially inflate the measured concentration of your analyte in every sample, including your QCs. This leads to results that are consistently higher than the nominal concentration, a clear sign of positive bias.
Logical Flow for Troubleshooting IS Purity Issues
The following diagram illustrates the workflow for diagnosing and addressing potential issues with internal standard purity.
Caption: Workflow for diagnosing and mitigating internal standard purity issues.
Technical Protocols & Workflows
Follow these step-by-step guides to proactively validate your internal standard.
Protocol 1: How to Assess the Purity of Your Internal Standard
This protocol is designed to check for the presence of unlabeled analyte in your IS stock solution.
Objective: To determine if the internal standard solution contributes a signal at the mass transition and retention time of the analyte.
Materials:
-
Internal Standard stock solution
-
Mobile phases and analytical column for your LC-MS/MS method
-
Blank matrix (e.g., plasma, urine) if assessing matrix effects
Methodology:
-
Prepare a "High Concentration IS" Sample: Dilute your IS stock solution to the final working concentration used in your assay. This sample contains only the IS in the final solvent composition (e.g., methanol/water).
-
Prepare a "Blank + IS" Sample: Process a blank matrix sample according to your assay procedure, adding the IS working solution as you would for a normal sample.
-
Set Up LC-MS/MS Acquisition:
-
Use the established chromatographic method for your assay.
-
Create an acquisition method that monitors the specific MRM (Multiple Reaction Monitoring) transition for your analyte , but not the transition for your IS.
-
-
Inject and Analyze:
-
Inject the "High Concentration IS" sample.
-
Inject the "Blank + IS" sample.
-
-
Data Review:
-
Examine the chromatogram from the analyte's MRM transition for both injections.
-
Look for any peak at the expected retention time of the analyte. The presence of a peak indicates that your IS is contaminated with the analyte.
-
Protocol 2: How to Quantify Cross-Contribution to the LLOQ
This protocol quantifies the impact of the IS impurity relative to your assay's sensitivity.
Objective: To ensure the signal contribution from the IS impurity is less than 5% of the analyte signal at the LLOQ.
Methodology:
-
Acquire Data (from Protocol 1): Using the data from the "Blank + IS" sample injection in Protocol 1, measure the peak area of the contaminating analyte signal. Let's call this Area_IS_Contrib .
-
Acquire LLOQ Data: Prepare and inject your LLOQ standard (blank matrix spiked with analyte at the LLOQ concentration and the IS working solution).
-
Measure LLOQ Peak Area: From the LLOQ injection, measure the peak area of the analyte. Let's call this Area_LLOQ .
-
Calculate the Contribution Percentage:
-
% Contribution = (Area_IS_Contrib / Area_LLOQ) * 100
-
-
Assess the Result:
-
If % Contribution < 5%: The level of impurity is likely acceptable.
-
If % Contribution ≥ 5%: The impurity level is unacceptably high and will compromise the accuracy of your assay, especially at the low end of the calibration range.
-
Data Summary Table:
| Sample Description | Analyte Peak Area | Acceptance Criterion | Pass/Fail |
| Blank + IS (Contribution from IS) | Area_IS_Contrib | ||
| LLOQ Standard | Area_LLOQ | ||
| % Contribution | (Area_IS_Contrib / Area_LLOQ) * 100 | < 5% | Assess |
Mitigation Strategies for Impure Internal Standards
If you've confirmed your IS is impure, you have several options:
-
Source a Higher-Purity Standard: This is the most robust solution. Contact your supplier and request a new lot with a higher certified purity or isotopic purity.[7] Always re-validate any new lot of standard.
-
Decrease the IS Concentration: If the impurity contribution is borderline, you may be able to reduce the working concentration of your IS.[7] This will proportionally reduce the amount of contaminating analyte added to each sample. However, you must ensure the IS response remains sufficient and consistent across the entire analytical run.
-
Switch to a Different Internal Standard: If a high-purity SIL-IS is unavailable or cost-prohibitive, consider using a structural analog IS.[1][7] This is a molecule that is chemically similar to the analyte but has a different molecular weight. While not as ideal as a SIL-IS for correcting matrix effects, a high-purity analog IS is superior to an impure SIL-IS.[11]
-
Mathematical Correction: In some specific cases, a nonlinear calibration function can be used to correct for isotopic interference or analyte presence in the IS.[10] This is an advanced approach that requires careful validation and may not be suitable for all applications or regulatory environments.[10]
Conclusion
The purity of an internal standard is not a minor detail; it is a foundational requirement for accurate and reliable quantitative bioanalysis. Proactively assessing the purity of your standards before and during method validation is a critical, non-negotiable step. By understanding the potential impact of impurities and implementing the troubleshooting guides and protocols outlined here, you can ensure the integrity of your data and the success of your research and development efforts.
References
- Baranowska, I., & Koper, M. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.
- Dolan, J. W. (2020). When Should an Internal Standard be Used?
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
- Aquigen Bio Sciences. (2025). The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
- Fentanes, E., et al. (2024).
- Crawford Scientific. (2023). Internal Standards - What Are They?
- BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc.
- BenchChem. (2025).
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Han, X., & Gross, R. W. (n.d.).
- PDA. (2023). Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. PDA.
- Regis Technologies. (2021). Managing Impurities During Clinical Trials. Regis Technologies.
- ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quality Control & Quality Assurance Training Series. (2025).
- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com.
- MacCoss, M. J., et al. (2013).
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. Managing Impurities During Clinical Trials - Regis Technologies [registech.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for 9-Hydroxybenzopyrene Analysis: HPLC-FLD, GC-MS, and LC-MS/MS
The narrative that follows is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines and peer-reviewed literature to explain the causality behind experimental choices. Every protocol described is designed as a self-validating system, ensuring trustworthiness and reproducibility.
The Analytical Challenge: Quantifying 9-Hydroxybenzopyrene
9-Hydroxybenzopyrene is a phenolic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). As a biomarker of exposure to benzo[a]pyrene, the sensitive and selective measurement of 9-OH-BaP in biological matrices such as plasma, urine, and cell cultures is essential for understanding its metabolism, and toxicokinetics, and for assessing exposure levels. The analytical challenge lies in detecting and quantifying often trace amounts of this analyte in complex biological samples, which necessitates highly sensitive and specific analytical methods.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a comparative overview of HPLC-FLD, GC-MS, and LC-MS/MS for the analysis of 9-hydroxybenzopyrene.
Table 1: Performance Comparison of Analytical Methods for Hydroxy-Benzopyrene Analysis
| Performance Metric | HPLC-FLD | GC-MS/MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via native fluorescence. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion masses. |
| Linearity (R²) | >0.9913 | >0.999 | ≥0.99 |
| Limit of Detection (LOD) | 0.8 - 2.3 pg/mL (for BaP metabolites) | ~0.3 ng/g (for BaP) | 16.7 pg/L (for 3-OH-B[a]P) |
| Limit of Quantification (LOQ) | 1.5 - 10.9 ng/L (for BaP) | 0.5 ng/g (for BaP) | 50 pg/L (for 3-OH-B[a]P) |
| Precision (%RSD) | <7.36% | <14.5% | 8.8% (intermediate precision) |
| Accuracy/Recovery (%) | 38 - 74% | 95 - 120% | 110 - 122% |
| Selectivity | Good, but susceptible to interference from other fluorescent compounds. | High, based on mass fragmentation patterns. | Excellent, highly specific due to MRM transitions. |
| Sample Throughput | Moderate | Moderate to High | High |
| Derivatization Required? | No | Yes (for volatility) | No |
Expert Insights:
-
HPLC-FLD offers a cost-effective and robust solution, particularly for screening purposes. Its sensitivity is derived from the native fluorescence of 9-OH-BaP. However, the selectivity can be a limiting factor in complex matrices where other fluorescent compounds may co-elute, potentially leading to overestimation.
-
GC-MS provides excellent separation efficiency and high selectivity due to mass spectrometric detection. A significant consideration for 9-OH-BaP is the necessity of a derivatization step to increase its volatility for gas-phase separation. This additional sample preparation step can introduce variability and increase analysis time. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity.
-
LC-MS/MS is often considered the "gold standard" for bioanalytical quantification due to its exceptional sensitivity and selectivity. The ability to use Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in the presence of significant matrix interference. This high degree of specificity often translates to simpler sample preparation methods.
Experimental Workflows and Protocols
The reliability of any analytical method is fundamentally linked to a well-defined and controlled experimental workflow. The following diagrams and protocols outline the key steps for the analysis of 9-hydroxybenzopyrene using each of the discussed techniques.
HPLC-FLD Experimental Workflow
Caption: HPLC-FLD workflow for 9-hydroxybenzopyrene analysis.
Step-by-Step HPLC-FLD Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated biological sample (e.g., hydrolyzed urine) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the 9-OH-BaP with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC-FLD Instrumentation and Conditions:
-
HPLC System: An HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Fluorescence Detector: Set to the optimal excitation and emission wavelengths for 9-OH-BaP.
-
-
Data Analysis:
-
Identify the 9-OH-BaP peak based on its retention time compared to a standard.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of 9-OH-BaP standard.
-
GC-MS Experimental Workflow
Caption: GC-MS workflow for 9-hydroxybenzopyrene analysis.
Step-by-Step GC-MS Protocol:
-
Sample Preparation and Derivatization:
-
Perform an initial extraction as described for the HPLC-FLD method.
-
After evaporation, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract to convert the hydroxyl group of 9-OH-BaP into a more volatile silyl ether.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes based on their boiling points.
-
Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identify the derivatized 9-OH-BaP peak by its retention time and mass spectrum.
-
Quantify using an internal standard (e.g., a deuterated analog of 9-OH-BaP) and a calibration curv
-
A Senior Application Scientist's Guide to the Ultrasensitive Detection of 9-Hydroxy Benzopyrene in Urine: A Comparative Analysis of Leading Analytical Methodologies
For researchers, toxicologists, and clinical laboratory professionals, the accurate quantification of carcinogen metabolites in biological matrices is a cornerstone of exposure assessment and toxicokinetic studies. Benzo[a]pyrene, a potent polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a known human carcinogen. Its metabolite, 9-hydroxy benzopyrene (9-OH-BaP), serves as a critical biomarker for evaluating human exposure to this hazardous compound. The challenge, however, lies in the exceedingly low concentrations of this metabolite in urine, demanding analytical methods with exceptional sensitivity and selectivity.
This guide provides an in-depth comparison of the primary analytical platforms for the determination of 9-hydroxy benzopyrene and its isomers in urine: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each technique, present a comparative analysis of their limits of detection (LOD), and provide detailed, field-proven protocols.
The Central Challenge: Achieving Sub-Nanogram per Milliliter Sensitivity
The concentration of 9-OH-BaP in the urine of the general population is typically in the low picogram to nanogram per liter range. Even in cases of occupational exposure, the levels can be challenging to detect without highly specialized analytical techniques. Therefore, the limit of detection is a paramount consideration when selecting a method. It is important to note that while this guide focuses on 9-hydroxy benzopyrene, much of the published literature centers on its isomer, 3-hydroxybenzo[a]pyrene (3-OH-BaP), a major metabolite of benzo[a]pyrene. The analytical principles and methodologies are largely translatable between these isomers.
Comparative Overview of Analytical Platforms
The choice of analytical instrumentation is a critical decision that influences not only the achievable limit of detection but also sample throughput, cost, and the complexity of the workflow.
| Analytical Platform | Typical Limit of Detection (LOD) Range | Key Advantages | Key Disadvantages |
| HPLC-FLD | 0.02 - 6 ng/L[1][2] | Cost-effective, robust, widely available | Lower selectivity compared to MS, potential for matrix interference |
| GC-MS/MS | 0.125 - 4.52 ng/L (analyte dependent)[3][4] | High chromatographic resolution, excellent selectivity | Requires derivatization, can be complex to operate |
| LC-MS/MS | 0.007 - 0.1 ng/mL[5][6] (analyte dependent); as low as 16.7 pg/L for 3-OH-BaP[7] | High sensitivity and selectivity, no derivatization required | Higher initial instrument cost, potential for matrix effects (ion suppression/enhancement) |
In-Depth Methodological Comparison and Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle: HPLC-FLD leverages the native fluorescence of 9-hydroxy benzopyrene for detection. The molecule is excited at a specific wavelength and the emitted light at a longer wavelength is measured. This technique offers a good balance of sensitivity and cost-effectiveness.
Causality Behind Experimental Choices: The selection of a reversed-phase C18 column is standard for separating non-polar compounds like hydroxylated PAHs from the more polar components of a urine matrix. The mobile phase gradient is optimized to ensure a good separation of the analyte of interest from other urinary constituents and potential PAH metabolites. The fluorescence detector wavelengths are chosen to maximize the signal from 9-hydroxy benzopyrene while minimizing background noise.
Experimental Protocol: Determination of 9-Hydroxyphenanthrene (as a proxy for 9-OH-BaP) in Urine by HPLC-FLD (Adapted from[8][9])
a. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
To 10 mL of urine, add 10 mg of sodium azide and adjust the pH to 5.5 with 0.1 M HCl.
-
Add 2 mL of 1 M acetate buffer (pH 4.0) and 40 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture for 16 hours at 37°C to deconjugate the metabolites.
-
Condition a C18 SPE cartridge (500 mg/6 mL) with 5 mL of methanol followed by 10 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 5 mL of a methanol:acetone (1:1, v/v) mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of methanol for HPLC analysis.
b. HPLC-FLD Analysis
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Excitation at 242 nm, Emission at 389 nm.
dot
Sources
- 1. High-performance liquid chromatographic method with fluorescence detection for the determination of 3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene in the urine of polycyclic aromatic hydrocarbon-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive routine method for urinary 3-hydroxybenzo[a]pyrene quantitation using liquid chromatography-fluorescence detection and automated off-line solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. coresta.org [coresta.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Determination of Selected Hydroxylated PAHs in Urine Samples of Individuals Consuming Grilled Marshmallows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Selected Hydroxylated PAHs in Urine Samples of Individuals Consuming Grilled Marshmallows [mdpi.com]
A Researcher's Guide to Linearity in Bioanalytical Methods: A Comparative Approach
In the landscape of drug development, the integrity of bioanalytical data is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of the analytical methods used to generate this data.[1][2][3] A cornerstone of this validation is the assessment of linearity, which confirms that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[4][5][6] This guide provides an in-depth, comparative exploration of the methodologies and statistical approaches for assessing linearity in bioanalytical methods, designed for researchers, scientists, and drug development professionals.
The Foundational Importance of Linearity
Linearity demonstrates that the relationship between the concentration of an analyte and the signal produced by the analytical instrument is predictable and reliable.[5][6] This is crucial for accurately quantifying the amount of a drug or its metabolites in biological samples.[7] The International Council for Harmonisation (ICH) M10 guideline, a harmonized international standard, provides a framework for bioanalytical method validation, including the assessment of linearity.[7][8][9][10]
A linear relationship simplifies data analysis and provides confidence in the reported concentrations. Deviations from linearity can lead to inaccurate quantification, potentially impacting pharmacokinetic and toxicokinetic studies, and ultimately, regulatory decisions.[1][11][12]
Designing a Robust Linearity Experiment: A Step-by-Step Protocol
A well-designed experiment is the bedrock of a reliable linearity assessment. The following protocol outlines the key steps, emphasizing the rationale behind each choice.
Experimental Workflow for Linearity Assessment
Caption: Workflow for conducting a linearity assessment experiment.
Detailed Protocol:
-
Preparation of Calibration Standards:
-
Objective: To create a series of samples with known analyte concentrations that span the expected analytical range.
-
Procedure: Prepare a minimum of six to eight non-zero concentration standards by spiking a blank biological matrix with known amounts of the analyte.[1][5] The concentration levels should be distributed across the range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[5]
-
Expert Insight: Using a higher number of calibration standards provides a more robust assessment of linearity and helps to better define the calibration model.
-
-
Preparation of Quality Control (QC) Samples:
-
Objective: To mimic unknown samples and independently verify the accuracy and precision of the calibration curve.
-
Procedure: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (around 30-50% of the calibration curve range), and high QC (at least 75% of the ULOQ).
-
Expert Insight: QCs are critical for ensuring the reliability of the analytical run and for demonstrating that the method is performing as expected on the day of analysis.
-
-
Analysis of Samples:
-
Objective: To generate the analytical response data for each calibration standard and QC sample.
-
Procedure: Analyze the calibration standards and QC samples in at least three independent runs. The sequence of injection should be designed to minimize potential bias, for example, by randomizing the order of samples.
-
Expert Insight: Multiple runs are necessary to assess the method's precision and to ensure that the linearity is reproducible.
-
Choosing the Right Statistical Model: A Comparative Analysis
The choice of the statistical model to fit the calibration data is a critical decision that can significantly impact the accuracy of the results. The most common models are unweighted linear regression, weighted linear regression, and in some cases, non-linear regression.
Decision-Making Workflow for Model Selection
Caption: Decision tree for selecting an appropriate regression model.
Unweighted Linear Regression (Ordinary Least Squares - OLS)
-
Principle: This model assumes that the variance of the response is constant across the entire concentration range (homoscedasticity).[13][14] It gives equal importance (weight) to all data points.
-
When to Use: OLS is appropriate for methods where the analytical signal and its variability do not change significantly with concentration.
-
Limitations: In many bioanalytical methods, especially those with a wide dynamic range, the variance of the response increases with concentration (heteroscedasticity).[13][15] In such cases, OLS can lead to a calibration curve that is biased towards the higher concentration standards, resulting in poor accuracy at the lower end of the range.[13][14]
Weighted Linear Regression (WLS)
-
Principle: WLS addresses the issue of heteroscedasticity by assigning a weight to each data point, with less weight given to the more variable (typically higher concentration) points.[13][16][17] Common weighting factors include 1/x, 1/x², 1/y, and 1/y².[15]
-
When to Use: WLS is the preferred model when heteroscedasticity is observed in the data.[13][16]
-
Expert Insight: The choice of the weighting factor should be justified and is often determined empirically by examining which factor provides the most uniform distribution of residuals. A plot of the sum of the percent relative error (%RE) for each weighting scheme can be a useful tool for selecting the best model.[13]
Non-Linear Regression
-
Principle: This approach uses a non-linear equation to describe the relationship between concentration and response.
-
When to Use: Non-linear regression may be considered when the data clearly shows a non-linear trend that cannot be adequately addressed by weighted linear regression.[15] Its use must be scientifically justified.
-
Limitations: Non-linear models are more complex and can be more difficult to interpret. Regulatory agencies generally prefer linear models unless a non-linear relationship is inherent to the analytical technique.
Comparative Data: Unweighted vs. Weighted Linear Regression
To illustrate the impact of model selection, consider the following hypothetical dataset for a chromatographic assay with a wide dynamic range.
| Nominal Conc. (ng/mL) | Response (Peak Area) | %RE (Unweighted) | %RE (Weighted 1/x²) |
| 1 | 1050 | -15.2% | 1.5% |
| 2 | 2150 | -8.5% | 0.8% |
| 5 | 5400 | -2.1% | -0.5% |
| 10 | 11000 | 1.2% | -1.2% |
| 50 | 56000 | 3.5% | -0.8% |
| 100 | 112000 | 4.1% | 0.2% |
| 500 | 558000 | 2.9% | 1.1% |
| 1000 | 1110000 | -0.5% | -0.3% |
In this example, the unweighted model shows significant negative bias at the lower concentrations, while the weighted model provides much more accurate results across the entire range.
Evaluating Linearity: Key Acceptance Criteria
The evaluation of linearity is not solely based on the correlation coefficient (r or r²). A comprehensive assessment includes the following:
-
Visual Inspection of the Calibration Curve: The plot of response versus concentration should appear linear.
-
Correlation Coefficient (r or r²): While a high value (e.g., >0.99) is generally expected, it is not sufficient on its own to prove linearity.
-
Residual Analysis: This is a critical tool for assessing the goodness of fit of the calibration model. A random scatter of residuals around the x-axis indicates a good fit. Any discernible pattern, such as a U-shape or a funnel shape, suggests an inappropriate model or the presence of outliers.[18]
-
Back-Calculated Concentrations: The concentrations of the calibration standards are back-calculated from the regression equation. For a method to be considered linear, the back-calculated concentrations should be within a certain percentage of the nominal values.
Regulatory Acceptance Criteria
The acceptance criteria for linearity are generally consistent across major regulatory bodies.
| Parameter | FDA/ICH M10/EMA Acceptance Criteria |
| Calibration Standards | At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[1][19] |
| Quality Control Samples | The mean concentration at each QC level should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. For the LLOQ, these are ±20% and 20%, respectively.[19] |
Conclusion: A Foundation of Quality Data
The rigorous assessment of linearity is a non-negotiable aspect of bioanalytical method validation. It provides the foundation for generating accurate and reliable data that can be trusted for critical decision-making throughout the drug development process. By understanding the principles behind experimental design, carefully selecting the appropriate statistical model, and critically evaluating the results against established acceptance criteria, researchers can ensure the scientific integrity of their work and meet the stringent requirements of regulatory agencies. This guide serves as a practical resource to navigate the complexities of linearity assessment and to build a solid foundation for high-quality bioanalytical data.
References
- Bioanalytical method validation: An upd
- On Statistical Evaluation of the Linearity in Assay Valid
- ICH M10 Bioanalytical Method Validation Guideline - IDBS. (2019, August 1).
- A Comparative Guide to Assessing Linearity and Recovery in Bioanalytical Method Valid
- Essential FDA Guidelines for Bioanalytical Method Valid
- Guideline Bioanalytical method validation - European Medicines Agency. (2011, July 21).
- bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
- Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation?
- On Statistical Evaluation of the Linearity in Assay Valid
- Alternative statistical techniques to evalu
- M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. (2022, May 24).
- eBook: ICH M10 Bioanalytical Method Validation - Bioanalysis Zone. (2021, November 11).
- ICH guideline M10 on bioanalytical method validation and study sample analysis - European Medicines Agency. (2022, July 25).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administr
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
- Correct weighting for regression analysis in analytical calibration - Element Lab Solutions. (2018, August 6).
- Statistical approach for selection of regression model during validation of bioanalytical method - Macedonian Pharmaceutical Bulletin. (n.d.).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
- ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
- Dilution linearity/parallelism. (n.d.).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
- Statistical methods for evaluating the linearity in assay validation - ResearchG
- Establishing Acceptance Criteria for Analytical Methods - BioPharm Intern
- For practitioners: do you need weighted linear regression? - Kruve lab. (2018, June 29).
- Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).
- Comparing weighted and unweighted analyses applied to data with a mix of pooled and individual observ
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narr
- Weighted Regression — Is it cheating?
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. For practitioners: do you need weighted linear regression? – Kruve lab [kruvelab.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. researchgate.net [researchgate.net]
- 17. Comparing weighted and unweighted analyses applied to data with a mix of pooled and individual observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. database.ich.org [database.ich.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
